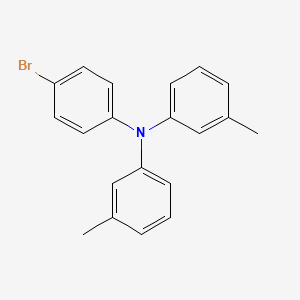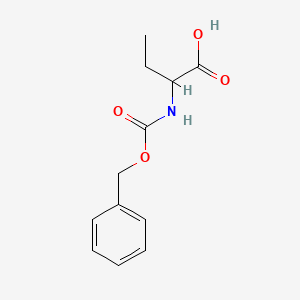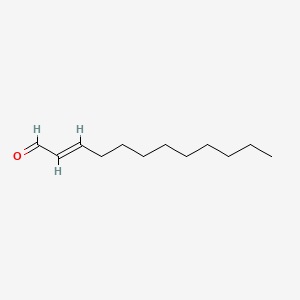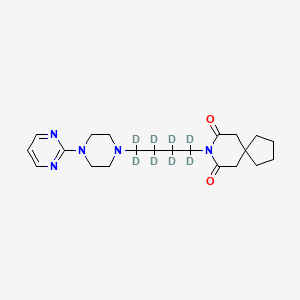
2-Trimethylstannyl-4-dodecylthiophene
Vue d'ensemble
Description
2-Trimethylstannyl-4-dodecylthiophene is a compound that is likely to be related to the field of organometallic chemistry, specifically involving tin (Sn) compounds. Although the provided papers do not directly discuss 2-Trimethylstannyl-4-dodecylthiophene, they offer insights into the chemistry of related organotin compounds and their properties. For instance, the synthesis and properties of various organotin compounds, such as those with isocyanates and isothiocyanates, have been explored . Additionally, the optical properties and crystal structures of dithienostannoles, which are closely related to thiophene structures, have been studied . The multinuclear NMR spectroscopy technique has been used to determine the structure of a bis(trimethyltin) compound , and X-ray diffraction analysis has been employed to elucidate the structures of other organotin compounds . Lastly, nuclear magnetic resonance (NMR) studies have been conducted on polythiophene derivatives, which are polymers related to the thiophene unit in 2-Trimethylstannyl-4-dodecylthiophene .
Synthesis Analysis
The synthesis of organotin compounds often involves the reaction of organotin halides with organic ligands. For example, dichlorodiphenylstannane has been reacted with dilithio derivatives of bithiophene to produce dithienostannoles . Similarly, the synthesis of bis(trimethyltin) derivatives has been achieved from dihydrobenzodithiophene dione . These methods suggest that the synthesis of 2-Trimethylstannyl-4-dodecylthiophene could potentially involve the use of a trimethyltin precursor and a dodecylthiophene derivative under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of organotin compounds can be complex, with the tin atom exhibiting various coordination geometries. For instance, a tetrahedral geometry distorted toward a trigonal bipyramidal one has been observed in certain triorganotin compounds . The molecular structure of 2-Trimethylstannyl-4-dodecylthiophene would likely feature a tin atom bonded to the thiophene ring and three methyl groups, with the dodecyl chain providing additional steric bulk.
Chemical Reactions Analysis
Organotin compounds can undergo a variety of chemical reactions. The stepwise addition of isocyanates to organotin compounds can lead to cycloaddition products . The reactivity of 2-Trimethylstannyl-4-dodecylthiophene would be influenced by the presence of the trimethylstannyl group, which could participate in further chemical transformations, such as coupling reactions or transmetalation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by their molecular structure. Dithienostannoles have been shown to exhibit interesting optical properties, such as crystallization-enhanced emission and photoluminescence . The multinuclear NMR technique is a powerful tool for characterizing organotin compounds, as demonstrated by the assignment of NMR chemical shifts for a bis(trimethyltin) compound . The physical properties of 2-Trimethylstannyl-4-dodecylthiophene, such as solubility, melting point, and optical properties, would be expected to be influenced by the long dodecyl chain and the electronic effects of the trimethylstannyl group.
Applications De Recherche Scientifique
Electrochromic Applications
2-Trimethylstannyl-4-dodecylthiophene has been utilized in the synthesis of electrochromic polymers. These polymers show significant potential in electrochromic devices due to their color-switching capabilities. An example is the creation of dithienothiophene-based electrochromic polymers, which change color upon oxidation, indicating potential for high-performance electrochromic applications (Cho et al., 2015).
Patterning in Functionalized Regioregular Polythiophenes
The compound has been instrumental in soft-lithography patterning processes, particularly in the development of functionalized regioregular polythiophenes. These processes enable the fabrication of intricate microstructure patterns, demonstrating its importance in advanced materials design and nanotechnology applications (Zhai, Laird & McCullough, 2003).
Modular Synthesis of Benzosiloles
In the field of organic electronics, 2-Trimethylstannyl-4-dodecylthiophene plays a role in the modular synthesis of benzosiloles. This process is key for developing materials with high electron mobility, which are crucial in the production of organic light-emitting devices and photovoltaic cells (Ilies et al., 2008).
Nuclear Magnetic Resonance Studies in Polymerization
The compound is also significant in nuclear magnetic resonance (NMR) studies, particularly in understanding the polymerization of thiophenes. Such research offers insights into the mechanisms of electrochemical polymerization, which is fundamental for developing new polymeric materials (Sato & Morii, 1991).
Electrochemical Growth in Porous Silicon Layers
Another application is in the electrochemical growth of polythiophenes into porous silicon layers. This technique is crucial for creating structures like active optical guides, demonstrating the compound's role in advanced photonic and electronic materials (Errien et al., 2005).
Synthesis of Tetrasubstituted Alkenes
2-Trimethylstannyl-4-dodecylthiophene is involved in the synthesis of tetrasubstituted alkenes, showcasing its importance in organic chemistry, particularly in stereoselective synthesis processes. These processes have implications for creating compounds with specific configurations, which are important in pharmaceuticals and materials science (Tsuji et al., 2010).
Spectroscopic Studies in Polymer Chemistry
It also plays a role in spectroscopic studies, particularly in understanding the properties of regioregular polythiophenes. Such studies are crucial for developing materials with specific optical and electronic properties (Guo et al., 2012).
Acene-Based Organic Semiconductors
2-Trimethylstannyl-4-dodecylthiophene is used in developing acene-based organic semiconductors. These materials have shown promise in organic light-emitting diodes and perovskite solar cells, highlighting the compound's role in renewable energy technologies (Pham et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(4-dodecylthiophen-2-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13,15H,2-12H2,1H3;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNRXFRPTUJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211181-63-4 | |
| Record name | (4-Dodecyl-2-thienyl)trimethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

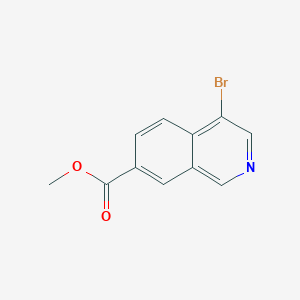
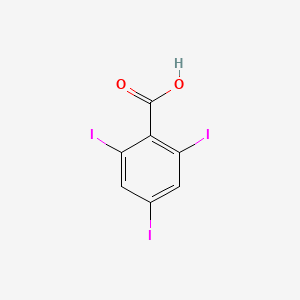
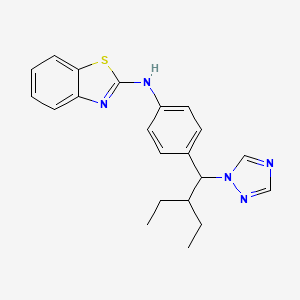

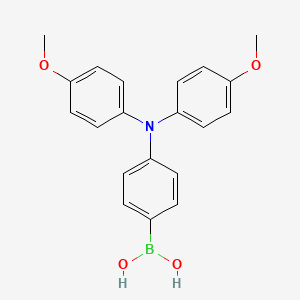
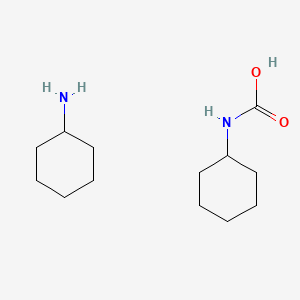
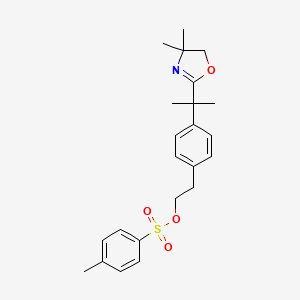
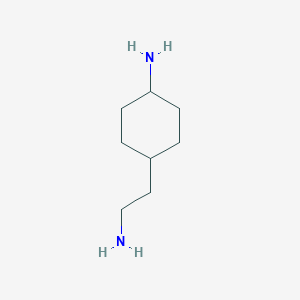
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
